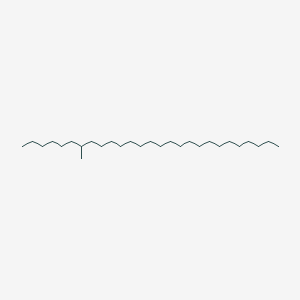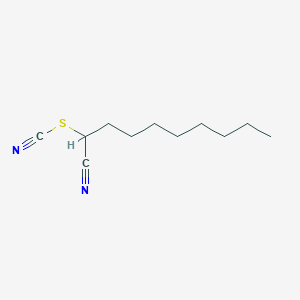
1-Cyanononyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanononyl thiocyanate is an organic compound characterized by the presence of both a cyano group (-CN) and a thiocyanate group (-SCN) attached to a nonyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyanononyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of nonyl bromide with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiocyanate ion, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyanononyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyanononyl thiocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-cyanononyl thiocyanate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiocyanate group can participate in redox reactions, influencing cellular processes. These interactions can lead to the modulation of enzyme activity, disruption of microbial cell walls, and other biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyanononyl isothiocyanate
- 1-Cyanononyl cyanate
- 1-Cyanononyl isocyanate
Comparison: 1-Cyanononyl thiocyanate is unique due to the presence of both cyano and thiocyanate groups, which confer distinct reactivity and properties. Compared to its isothiocyanate and cyanate analogs, this compound exhibits different reactivity patterns, particularly in nucleophilic substitution and redox reactions .
Eigenschaften
CAS-Nummer |
64148-61-4 |
|---|---|
Molekularformel |
C11H18N2S |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
1-cyanononyl thiocyanate |
InChI |
InChI=1S/C11H18N2S/c1-2-3-4-5-6-7-8-11(9-12)14-10-13/h11H,2-8H2,1H3 |
InChI-Schlüssel |
UZGMBFDUEDDUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C#N)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
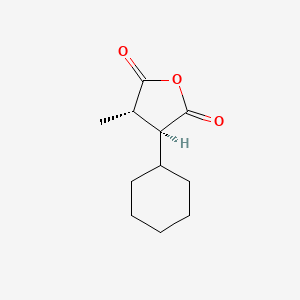
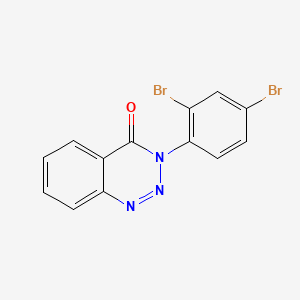


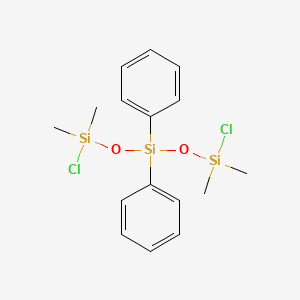


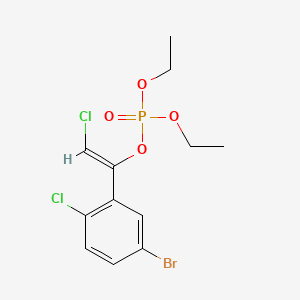
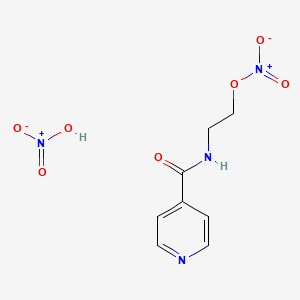
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
